N-[4-[(4-propan-2-yloxyphenyl)methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine
Overview
Description
N-[4-[(4-propan-2-yloxyphenyl)methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine (NPPI) is a small molecule that has been studied extensively in recent years due to its potential therapeutic applications in various diseases. NPPI is a derivative of imidazole, a heterocyclic aromatic compound, and has been found to have a variety of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer activities. NPPI has also been studied for its potential to modulate the activity of various enzymes, receptors, and transporters, and has been shown to have a variety of pharmacological effects.
Scientific Research Applications
Medical Application: Platelet Aggregation Inhibition
RO1138452 has been investigated for its effects on platelet aggregation. In human and rat platelet-rich plasmas, it antagonized the inhibition of platelet aggregation induced by cicaprost, a selective IP agonist. This suggests potential use in conditions where platelet aggregation is a concern .
Pharmacological Application: Prostacyclin Receptor Antagonism
As a potent and selective antagonist with high affinity for human IP receptors, RO1138452 has been studied for its role in modulating various physiological functions such as nociception, inflammation, and cardiovascular activity .
Respiratory Research: Airway Epithelial Cells
RO1138452 is identified as a selective, pseudo-irreversible orthosteric antagonist at the prostacyclin (IP)-receptor expressed by human airway epithelial cells. It has been shown to negatively regulate the release of chemokines like CXCL9 and CXCL10, which are involved in inflammatory responses .
Cardiovascular Research: Vascular Relaxation
This compound has been used to study vascular relaxation effects in various arteries, including human pulmonary artery, guinea-pig aorta, and rabbit mesenteric artery. It antagonized relaxation induced by cicaprost, indicating its potential application in cardiovascular research .
Inflammation Research: Chemokine Output
RO1138452 blocked the inhibitory effect of taprostene on chemokine output in primary cultures of human airway epithelial cells. This suggests its application in studying inflammatory processes and chemokine regulation .
Receptor Binding Studies
The compound’s binding properties have been explored, particularly its surmountable manner of antagonizing cicaprost-induced effects and its potential binding to plasma proteins .
Mechanism of Action
Target of Action
RO1138452, also known as CAY10441, is a potent and selective antagonist for the prostacyclin (IP) receptor . The IP receptor is a G-protein coupled receptor (GPCR) that mediates the actions of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation .
Mode of Action
RO1138452 interacts with the IP receptor, blocking its activation by prostacyclin . This prevents the downstream signaling cascade triggered by the activation of the IP receptor . The compound displays high affinity for IP receptors, with a pKi of 9.3±0.1 in human platelets and 8.7±0.06 in a recombinant IP receptor system .
Biochemical Pathways
The primary biochemical pathway affected by RO1138452 is the prostacyclin signaling pathway. Prostacyclin, upon binding to the IP receptor, typically triggers a signaling cascade that leads to increased levels of cyclic adenosine monophosphate (cAMP) within the cell . By blocking the IP receptor, RO1138452 inhibits this pathway, attenuating cAMP accumulation .
Result of Action
The molecular and cellular effects of RO1138452’s action primarily involve the inhibition of prostacyclin-mediated responses. This includes the reduction of inflammation and pain, as prostacyclin is known to modulate nociception and inflammation . In animal models, RO1138452 has been shown to significantly reduce acetic acid-induced abdominal constrictions, carrageenan-induced mechanical hyperalgesia, and edema formation .
properties
IUPAC Name |
N-[4-[(4-propan-2-yloxyphenyl)methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-14(2)23-18-9-5-16(6-10-18)13-15-3-7-17(8-4-15)22-19-20-11-12-21-19/h3-10,14H,11-13H2,1-2H3,(H2,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYRMJMXXLJZAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CC2=CC=C(C=C2)NC3=NCCN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176686 | |
Record name | RO-1138452 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(4-propan-2-yloxyphenyl)methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine | |
CAS RN |
221529-58-4 | |
Record name | RO-1138452 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221529584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RO-1138452 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RO-1138452 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH5W8F3S4H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of CAY10441?
A1: CAY10441 acts as a potent and selective antagonist of the prostacyclin receptor (IP receptor). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: What are the downstream consequences of CAY10441 binding to the IP receptor?
A2: By blocking the IP receptor, CAY10441 prevents the binding and downstream signaling of prostacyclin (PGI2). This inhibition can lead to a variety of effects depending on the cell type and context, as PGI2 is involved in various physiological processes, including vasodilation, platelet aggregation, and inflammation. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q3: How does CAY10441 affect cAMP levels in cells expressing the IP receptor?
A4: Prostacyclin binding to the IP receptor typically leads to an increase in intracellular cAMP levels. As an antagonist, CAY10441 prevents this increase by blocking the receptor. In some cases, CAY10441 has been shown to reduce cAMP levels below baseline, possibly due to inverse agonist activity or interference with constitutive receptor activity. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q4: What is the molecular formula and weight of CAY10441?
A4: The molecular formula of CAY10441 is C21H26N4O, and its molecular weight is 350.46 g/mol.
Q5: Is there any available spectroscopic data for CAY10441?
A5: While the provided research excerpts do not offer detailed spectroscopic data, you can find this information in the compound's certificate of analysis or through databases like PubChem or ChemSpider.
Q6: Has CAY10441 been tested in any cell-based assays or animal models?
A9: Yes, CAY10441 has been extensively used in various in vitro and in vivo models to investigate the role of the IP receptor in various physiological and pathological conditions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
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